
2,3,5-Trichloronaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trichloronaphthalene-1,4-dione is a chlorinated derivative of naphthoquinone. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of chlorine atoms in its structure enhances its reactivity and makes it a valuable compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloronaphthalene-1,4-dione typically involves the chlorination of naphthalene-1,4-dione. One common method is the direct chlorination of naphthoquinone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2,3,5-Trichloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state quinones, while reduction can yield hydroquinone derivatives.
科学的研究の応用
2,3,5-Trichloronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3,5-Trichloronaphthalene-1,4-dione is largely defined by its chemical structure. The presence of chlorine atoms and the quinone structure make it a highly reactive compound. It can interact with various molecular targets, including enzymes and proteins, through redox reactions and covalent bonding. These interactions can lead to the modulation of biological pathways and the exertion of its biological effects.
類似化合物との比較
Similar Compounds
2,3-Dichloronaphthalene-1,4-dione: A similar compound with two chlorine atoms instead of three.
2,5-Dichloronaphthalene-1,4-dione: Another derivative with chlorine atoms at different positions.
1,4-Naphthoquinone: The parent compound without any chlorine atoms.
Uniqueness
2,3,5-Trichloronaphthalene-1,4-dione is unique due to the specific positioning of the chlorine atoms, which enhances its reactivity and potential applications. The presence of three chlorine atoms makes it more reactive compared to its dichlorinated counterparts, allowing for a wider range of chemical reactions and applications.
特性
CAS番号 |
78237-03-3 |
|---|---|
分子式 |
C10H3Cl3O2 |
分子量 |
261.5 g/mol |
IUPAC名 |
2,3,5-trichloronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H3Cl3O2/c11-5-3-1-2-4-6(5)10(15)8(13)7(12)9(4)14/h1-3H |
InChIキー |
RHPCIFCDZXGVMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C(=C(C2=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


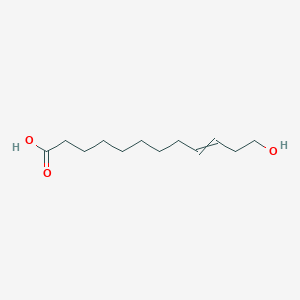
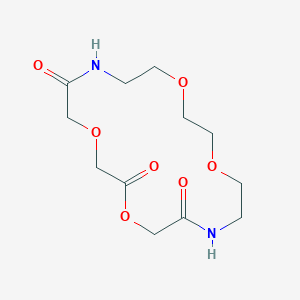
![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
![1-[Methyl(nitroso)amino]butyl acetate](/img/structure/B14435158.png)
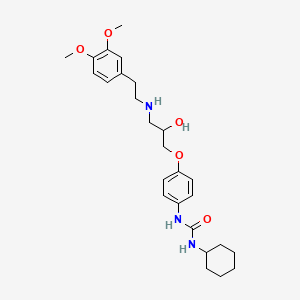
![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)
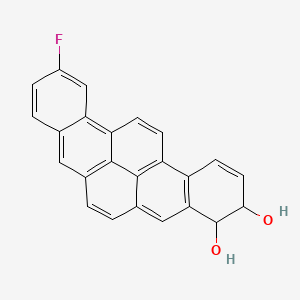
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9R,10S,12aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14435194.png)
![5,5-Dimethylbicyclo[2.1.0]pent-2-ene](/img/structure/B14435201.png)


![6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14435221.png)
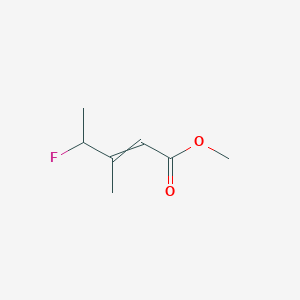
![8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14435230.png)
